3-(4-Methoxy-2-methylphenyl)azetidin-3-ol
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Overview
Description
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various synthetic and natural products .
Preparation Methods
The synthesis of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Chemical Reactions Analysis
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids, which are employed in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to diversify the compound by introducing different substituents. The major products formed from these reactions are functionalized azetidines with various biological activities .
Scientific Research Applications
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential use in drug development . In industry, it is used in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pharmacophore subunit of azetidine in this compound is responsible for its biological activities . The compound interacts with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as 3-(4-methylphenyl)azetidin-3-ol hydrochloride and 3-methyl-4-(3-methylphenyl)azetidin-2-one . These compounds share similar structural features but differ in their substituents and biological activities. The presence of the methoxy group in this compound makes it unique and may contribute to its distinct biological properties .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(14-2)3-4-10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
GFSBAYJASOBFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CNC2)O |
Origin of Product |
United States |
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